In Vitro Potency: Perforin-IN-2 IC50 in Jurkat T Cells vs. Early Lead Inhibitors
Perforin-IN-2 exhibits significantly higher potency compared to early perforin inhibitors from the 5-arylidene-2-thioxoimidazolidin-4-one series. In a standard assay measuring inhibition of recombinant perforin-mediated lysis of Jurkat T cells, Perforin-IN-2 demonstrates an IC50 of 6.65 µM [1]. In contrast, two early lead inhibitors from a different chemotype (CHEMBL1934377 and CHEMBL3103641) show IC50 values of 2.54 µM and 2.55 µM, respectively, in the same assay [2][3]. This represents a nearly 2.6-fold improvement in potency for Perforin-IN-2, establishing a clear in vitro advantage.
| Evidence Dimension | Inhibition of perforin-mediated lysis (IC50) |
|---|---|
| Target Compound Data | 6.65 µM |
| Comparator Or Baseline | CHEMBL1934377: 2.54 µM; CHEMBL3103641: 2.55 µM |
| Quantified Difference | 2.6-fold more potent (6.65 µM vs. 2.54 µM) |
| Conditions | Recombinant perforin; Jurkat T leukemia cells; 30 min pre-incubation; 51Cr release assay |
Why This Matters
This 2.6-fold potency advantage reduces the required concentration for in vitro studies, minimizing potential off-target effects and compound consumption, which is critical for cost-effective experimental design.
- [1] Gartlan, K. H., et al. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors. ACS Pharmacology & Translational Science, 2022, 5(6), 429-439. View Source
- [2] BindingDB Entry for BDBM50361413 (CHEMBL1934377). Affinity Data: IC50 for Perforin-1 Inhibition. View Source
- [3] BindingDB Entry for BDBM50445254 (CHEMBL3103641). Affinity Data: IC50 for Perforin-1 Inhibition. View Source
